5-Bromo-2-(4-fluoro-benzyloxy)-pyridine

Descripción general

Descripción

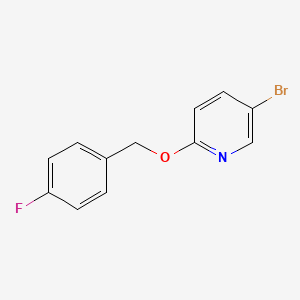

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a 4-fluoro-benzyloxy group at the 2nd position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-chloropyridine and 4-fluorobenzyl alcohol.

Reaction Conditions: The reaction is carried out in the presence of a base, such as cesium carbonate (Cs2CO3), and a solvent mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) in a 1:1 ratio.

Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 4-fluorobenzyl alcohol reacts with 2-bromo-5-chloropyridine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are used in the presence of bases like sodium carbonate (Na2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine, exhibit significant anticancer properties. For instance, compounds structurally related to this pyridine derivative have shown efficacy in disrupting cellular integrity and affecting glucose metabolism, which are critical factors in cancer progression .

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyridine derivatives. In vitro studies demonstrated that certain derivatives exhibited inhibitory effects on cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The structure-activity relationship (SAR) studies revealed that electron-releasing substituents on the pyridine ring enhance anti-inflammatory activity .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar pyridine derivatives possess activity against various bacterial strains, suggesting potential use as antibacterial agents .

Agrochemical Applications

1. Fungicidal Properties

this compound and its analogs have been explored as fungicides. Research indicates that these compounds can protect crops from fungal pathogens, including ascomycetes and basidiomycetes. The development of such fungicides aims to improve agricultural productivity while minimizing environmental impact .

Material Science Applications

1. Synthesis of Functional Materials

The compound's unique structural features make it a candidate for the synthesis of functional materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metal ions can be exploited in the development of sensors and catalysis .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of pyridine derivatives, including this compound. The results demonstrated that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development.

Case Study 2: Anti-inflammatory Effects

In a comparative analysis of several pyridine derivatives, it was found that those with halogen substitutions showed superior anti-inflammatory effects in animal models. The study utilized carrageenan-induced paw edema models to evaluate the efficacy of these compounds, revealing significant reductions in inflammation markers.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but generally, it can:

Bind to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Affect Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparación Con Compuestos Similares

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine can be compared with other similar compounds, such as:

5-Bromo-2-(4-chloro-benzyloxy)-pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.

5-Bromo-2-(4-methyl-benzyloxy)-pyridine: Similar structure but with a methyl group instead of a fluorine atom.

5-Bromo-2-(4-nitro-benzyloxy)-pyridine: Similar structure but with a nitro group instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and a 4-fluorobenzyloxy group. This unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Antimicrobial Activity

Research has shown that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against bacterial strains, indicating that modifications in the molecular structure can enhance their antibacterial activity. For instance, compounds with additional heterocycles or functional groups demonstrated improved selectivity against pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Microorganisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| Pyridine Derivative A | High | Bacillus subtilis |

| Pyridine Derivative B | Low | Candida albicans |

Antiviral Activity

Pyridine compounds have also been explored for their antiviral properties. The structural features of this compound may influence its interaction with viral proteins, making it a candidate for further investigation in antiviral drug development .

Case Studies

- Antitumor Activity : A series of studies focused on the antitumor effects of halogenated pyridines, including this compound. In vitro assays demonstrated potent inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating strong growth-inhibitory effects .

- COX-2 Inhibition : Research on related pyridine derivatives showed promising results in inhibiting COX-2 activity, a key enzyme in inflammation. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, suggesting that this compound may possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the pyridine ring or the benzyloxy group can significantly impact its pharmacological profile:

- Bromine Substitution : Enhances lipophilicity and potential enzyme binding.

- Fluorine Presence : Improves metabolic stability and receptor affinity.

Propiedades

IUPAC Name |

5-bromo-2-[(4-fluorophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-3-6-12(15-7-10)16-8-9-1-4-11(14)5-2-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVICWRMFEKHJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.